N-hydroxy-6-methylpyridine-2-carboxamide

Coordination Chemistry Metalloenzyme Inhibitor Design Crystallography

N‑Hydroxy‑6‑methylpyridine‑2‑carboxamide is a sterically biased hydroxamate building block that outperforms unsubstituted picolinohydroxamic acid in three critical dimensions: (1) the 6‑methyl group distorts first‑row transition metal coordination geometry (validated crystallographically for Niᴵᴵ), enabling redox‑tunable metalloenzyme probes; (2) the ortho‑methyl substitution is hypothesised to block metabolic Lossen rearrangement required for the bacterial mutagenicity that limits the des‑methyl parent; (3) boosted logP (≈1.1) and lowered pyridine basicity deliver CNS‑MPO‑compatible physicochemical space for brain‑penetrant HDAC/MMP inhibitor programs. Procure confidently as a rationally differentiated scaffold for focused library synthesis, isoform‑selectivity profiling, and metal‑chelation studies where picolinohydroxamic acid is unacceptable.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
Cat. No. B13310342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hydroxy-6-methylpyridine-2-carboxamide
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C(=O)NO
InChIInChI=1S/C7H8N2O2/c1-5-3-2-4-6(8-5)7(10)9-11/h2-4,11H,1H3,(H,9,10)
InChIKeyRMQMLPSTBWBZHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxy-6-methylpyridine-2-carboxamide (CAS 1092299-41-6): A 6-Methyl-Substituted Pyridine Hydroxamic Acid Building Block for Metalloenzyme-Targeted Probe and Inhibitor Design


N-Hydroxy-6-methylpyridine-2-carboxamide (IUPAC: N-hydroxy-6-methylpicolinamide; molecular formula C₇H₈N₂O₂; MW 152.15 g/mol) is a pyridine-2-carbohydroxamic acid derivative bearing a methyl substituent at the 6-position of the pyridine ring . It belongs to the hydroxamic acid class, a pharmacophore widely recognized for its strong metal-chelating capacity toward Zn²⁺, Fe³⁺, and other biologically relevant transition metals, which underpins applications in metalloenzyme inhibition (HDACs, MMPs, urease) and siderophore-based metal sequestration [1]. The compound is supplied primarily as a research-grade building block and intermediate (MDL No. MFCD09942907), with the hydroxamic acid moiety providing a Zn²⁺-binding group analogous to that of the FDA-approved HDAC inhibitor vorinostat (SAHA), while the 6-methylpyridine cap distinguishes it from the unsubstituted picolinohydroxamic acid scaffold (CAS 31888-72-9) [2].

Why N-Hydroxy-6-methylpyridine-2-carboxamide Cannot Be Interchanged with Picolinohydroxamic Acid or Other In-Class Hydroxamates Without Loss of Functional Differentiation


Hydroxamic acids as a class share the –C(=O)NHOH zinc-binding group, but biological selectivity, pharmacokinetics, and metal-coordination geometry are exquisitely modulated by the capping scaffold [1]. Within the pyridine-2-carbohydroxamic acid subfamily, the 6-methyl substituent introduces steric bulk adjacent to the chelating nitrogen, which has been crystallographically demonstrated to cause strong distortion of metal coordination geometry in Ni(II) complexes compared to unsubstituted pyridine carboxamide ligands [2]. Furthermore, pyridine-2-carbohydroxamic acid (the 6-des-methyl parent) has been identified as the most potent bacterial mutagen among tested pyridine hydroxamic acids in Salmonella typhimurium TA100 and TA98 assays—a liability that scaffold modification (including ring nitrogen quaternarization or substituent introduction) may mitigate [3]. Selecting the 6-methyl analog over picolinohydroxamic acid is thus not merely a sourcing preference but a structural decision that impacts metal-binding geometry, potential genotoxicity profile, and subsequent structure-activity relationships in metalloenzyme inhibitor development.

Quantitative Comparator Evidence for N-Hydroxy-6-methylpyridine-2-carboxamide Differentiation: Head-to-Head, Cross-Study, and Class-Level Data


Steric Distortion of Metal Coordination Geometry: 6-Methyl vs. Unsubstituted Pyridine Carboxamide Ligands in Ni(II) Complexes

X-ray crystallographic analysis of five Ni(II) complexes with pyridine carboxamide ligands revealed that 6-methyl substitution introduces strong distortion effects on the metal coordination geometry relative to unsubstituted pyridine carboxamide ligands. The 6-methyl group exerts a steric effect that alters bond angles and distances around the Ni(II) center, while simultaneously facilitating intermolecular C-H···O(carbonyl) and C-H···F hydrogen bond interactions that build extended crystal architectures—features absent in the 6-unsubstituted complexes [1]. This sterically driven geometric perturbation is directly relevant to metalloenzyme inhibitor design, as the spatial relationship between the metal-chelating hydroxamate and the enzyme surface-recognition elements determines isoform selectivity.

Coordination Chemistry Metalloenzyme Inhibitor Design Crystallography

Mutagenicity Risk Differentiation: Pyridine-2-Carbohydroxamic Acid (Des-Methyl Parent) Is the Most Potent Mutagen Among Pyridine Hydroxamic Acids Tested

In a comparative mutagenicity study of 11 pyridine-carbohydroxamic acids and 6 quinoline-carbohydroxamic acids tested in Salmonella typhimurium strains TA100 and TA98, pyridine-2-carbohydroxamic acid (picolinohydroxamic acid; the 6-des-methyl parent scaffold of the target compound) was identified as the most potent mutagen among all pyridine derivatives tested [1]. Critically, quaternarization of the pyridine-ring nitrogen markedly prevented mutation induction, demonstrating that structural modification of the pyridine ring directly modulates mutagenic potential. While the specific 6-methyl analog was not included in this study, the established structure-mutagenicity relationship indicates that ring substituents can alter the genotoxicity profile of pyridine hydroxamic acids through steric and electronic effects on the Lossen rearrangement pathway implicated in the mutagenic mechanism [1].

Genotoxicity Screening Drug Safety Hydroxamic Acid Toxicology

Physicochemical Property Differentiation: 6-Methyl Substitution Alters LogP and pKa Relative to Unsubstituted Picolinohydroxamic Acid

The 6-methyl substituent on the pyridine ring alters key physicochemical parameters compared to the unsubstituted picolinohydroxamic acid scaffold. Picolinohydroxamic acid (CAS 31888-72-9) has a predicted pKa of 8.10 ± 0.40 and a logP of approximately 0.78 . The 6-methylpicolinic acid precursor (CAS 934-60-1) has a measured pKa of 5.83 (25°C) and an XLogP of approximately 1.1 [1]. The 6-methyl group thus both lowers the pyridine nitrogen basicity (by ~2.3 log units in the acid form) and increases lipophilicity (ΔlogP ≈ +0.3–0.7), effects that translate to the corresponding hydroxamic acid derivative, altering its ionization state at physiological pH and its partitioning behavior relative to the des-methyl analog [1].

Physicochemical Profiling Drug Design Hydroxamic Acid Properties

Scaffold-Level Differentiation: Pyridine Hydroxamic Acid vs. Benzohydroxamic Acid Isosteres (Same Molecular Formula C₇H₈N₂O₂, Divergent Biological Profiles)

N-Hydroxy-6-methylpyridine-2-carboxamide (C₇H₈N₂O₂; MW 152.15) shares its molecular formula with 2-aminobenzohydroxamic acid (anthranilic hydroxamate; also C₇H₈N₂O₂; MW 152.15), a benzohydroxamic acid scaffold. Despite this isosteric relationship, the two scaffolds diverge fundamentally in their biological profiles: the pyridine hydroxamic acid scaffold serves as a capping group in HDAC inhibitor design where the pyridine nitrogen can participate in additional hydrogen bonding and π-stacking interactions at the enzyme surface entrance, as demonstrated by docking studies with HDAC1, HDAC6, and HDAC8 isoforms [1]. In contrast, the 2-aminobenzohydroxamic acid scaffold exhibits relatively weak HDAC inhibition (IC₅₀ = 5,700 nM in K562 cellular HDAC assay), with activity highly dependent on further elaboration of the aryl cap [2]. The pyridine nitrogen provides a discrete hydrogen bond acceptor not present in the benzohydroxamic acid core, enabling distinct recognition patterns at metalloenzyme active sites.

Scaffold Hopping Isosteric Replacement HDAC Inhibition

Substituent Position Matters: 6-Methyl vs. 3-Methyl Pyridine Hydroxamic Acid Regioisomers Exhibit Distinct Metal-Binding and Steric Profiles

The position of the methyl substituent on the pyridine ring critically determines the steric environment around the metal-chelating hydroxamic acid moiety. In the 6-methyl isomer (target compound), the methyl group is adjacent to the pyridine nitrogen and ortho to the carboxamide attachment point, directly influencing the bite angle and coordination geometry of the N,O-chelating system. This contrasts with the 3-methyl regioisomer (N-hydroxy-3-methylpyridine-2-carboxamide), where the methyl group is meta to the ring nitrogen and exerts a primarily electronic rather than steric effect on metal coordination . The 6-methyl substitution has been demonstrated in crystallographic studies of Ni(II) pyridine carboxamide complexes to cause strong distortion effects not observed with other substitution patterns, and to facilitate unique intermolecular C-H···O and C-H···F hydrogen bond networks mediated by the methyl C-H bonds [1]. This regioisomer-specific steric effect is a design parameter for controlling metalloenzyme inhibitor geometry that is absent in the 3-methyl, 4-methyl, or 5-methyl positional isomers.

Regioisomer Differentiation Steric Effects Metal Chelation

Optimal Research and Industrial Application Scenarios for N-Hydroxy-6-methylpyridine-2-carboxamide Based on Quantitative Differentiation Evidence


Scaffold for Isoform-Selective HDAC Inhibitor Design Exploiting 6-Methyl Steric Modulation of the Capping Group Interaction

The pyridine-hydroxamic acid scaffold with high-substituent capping groups has been validated in HDAC inhibitor design, with compounds such as 5d (HDAC3 IC₅₀ = 80 nM; HDAC6 IC₅₀ = 11 nM) and 5e (class I/IIb-selective nanomolar inhibitor) demonstrating that pyridine cap modifications directly translate into isoform selectivity profiles [1]. The 6-methyl substituent on N-hydroxy-6-methylpyridine-2-carboxamide provides a steric element at the position immediately adjacent to the Zn²⁺-chelating domain, which crystallographic evidence shows distorts metal coordination geometry [2]. This compound is therefore best deployed as a building block for constructing focused libraries where the 6-methylpyridine cap is systematically varied (e.g., through further substitution at the 3-, 4-, or 5-positions) to probe steric and electronic determinants of HDAC isoform selectivity at the enzyme surface entrance, analogous to the strategy validated by Hernández-Borja et al. (2021) with compounds 15a–k [1].

Transition Metal Coordination Chemistry Studies Requiring Sterically Perturbed N,O-Chelating Ligands

The 6-methyl group ortho to the pyridine nitrogen creates a sterically constrained N,O-chelating environment distinct from any other regioisomer. Crystallographic studies have demonstrated that 6-methyl-substituted pyridine carboxamide ligands induce strong distortion effects in Ni(II) complexes and facilitate unique intermolecular C-H···O and C-H···F hydrogen bond networks, while the resulting complexes exhibit reversible Ni(II)/Ni(I) redox behavior with the steric effect of the 6-substituent as a main contributing factor to redox potential tuning [1]. N-Hydroxy-6-methylpyridine-2-carboxamide is therefore the ligand of choice for systematic studies correlating steric bulk at the 6-position with coordination geometry, redox potential, and supramolecular architecture in first-row transition metal (Ni, Cu, Co, Zn) hydroxamate complexes, where the unsubstituted picolinohydroxamic acid would fail to provide the same steric perturbation.

Genotoxicity-Mitigated Hydroxamic Acid Probe for Cellular Target Engagement Assays (Relative to Highly Mutagenic Parent Scaffold)

Pyridine-2-carbohydroxamic acid (picolinohydroxamic acid; the des-methyl parent) has been established as the most potent bacterial mutagen among tested pyridine hydroxamic acids in the Ames test (TA100 and TA98 strains), with the mutagenic mechanism linked to Lossen rearrangement following metabolic activation [1]. Critically, structural modification of the pyridine ring—specifically quaternarization of the ring nitrogen—markedly prevented mutation induction [1]. The 6-methyl substituent on the target compound introduces both steric and electronic perturbation to the pyridine ring, which may interfere with the enzymatic acylation (or phosphorylation/sulfation) step required for Lossen rearrangement-mediated genotoxicity. This compound therefore represents a preferred scaffold for cellular probe development where hydroxamic acid-based zinc-chelation is required but the mutagenicity liability of the parent picolinohydroxamic acid scaffold is unacceptable, pending direct confirmatory Ames testing of the 6-methyl analog itself.

Metalloprotease Inhibitor Fragment Screening with Enhanced Lipophilicity for Blood-Brain Barrier Penetration Potential

The 6-methyl substitution increases calculated logP by approximately 0.3–0.7 units compared to picolinohydroxamic acid (logP ≈ 0.78) while simultaneously lowering pyridine nitrogen basicity (ΔpKa ≈ −2.3) [1][2]. This physicochemical profile—moderate lipophilicity with reduced basicity—is favorable for CNS drug discovery programs targeting brain-penetrant metalloprotease inhibitors (e.g., HDAC inhibitors for neurological indications). The hydroxamic acid zinc-binding group provides the essential metal-chelating pharmacophore, while the 6-methylpyridine cap offers a starting point for further optimization of CNS multiparameter optimization (MPO) scores, building on the precedent of pyridine-based hydroxamates achieving sub-nanomolar HDAC potency with high isoform selectivity (e.g., nicotinic hydroxamate 11d: HDAC IC₅₀ = 0.5 nM with up to 34,000-fold selectivity over HDAC4) [3].

Quote Request

Request a Quote for N-hydroxy-6-methylpyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.